molecular formula C15H25Cl2N3O B1402640 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride CAS No. 1361112-20-0

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

Cat. No.: B1402640
CAS No.: 1361112-20-0
M. Wt: 334.3 g/mol
InChI Key: PDAUPMAGTNDWLU-UHFFFAOYSA-N
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Description

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked via a three-carbon propyl chain to a pyridine moiety. The pyrrolidine core is substituted with a dimethylamide group at the 2-position, and the compound is stabilized as a dihydrochloride salt.

The synthesis of such compounds typically involves multi-step reactions, including amidation, alkylation, and acid-mediated deprotection, as seen in analogous pyrrolidine derivatives (e.g., (2S,4R)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid dimethylamide derivatives described in ).

Properties

IUPAC Name

N,N-dimethyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)14(19)15(10-6-12-17-15)9-5-8-13-7-3-4-11-16-13;;/h3-4,7,11,17H,5-6,8-10,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAUPMAGTNDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCN1)CCCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride is a derivative of pyrrolidine and pyridine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological implications, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Weight : 269.77 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid derivative.

IUPAC Name

  • IUPAC Name : 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride.

Physical Properties

  • Purity : Typically >98% .
  • Form : Can exist as a solid or semi-solid .
  • Inhibition of Blood Coagulation Factor X :
    • The compound has been noted for its inhibitory effects on activated blood coagulation factor X, making it a candidate for anticoagulant therapies. This mechanism is crucial in preventing thrombotic events such as myocardial infarction and stroke .
  • Potential Antitumor Activity :
    • Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit anticancer properties by inhibiting cell proliferation pathways, particularly through the inhibition of cyclin-dependent kinases (CDKs) . These enzymes are vital in regulating the cell cycle and their dysregulation is often linked to cancer.
  • Neuropharmacological Effects :
    • The compound may also interact with neurotransmitter systems, although specific receptor interactions require further elucidation. Compounds with similar structures have shown activity at various neurotransmitter receptors, which could imply potential applications in neuropharmacology .

Study on Anticoagulant Properties

A study evaluated the anticoagulant efficacy of the compound in vitro, demonstrating significant inhibition of factor Xa activity at micromolar concentrations. The study highlighted the compound's potential as a therapeutic agent for thrombotic disorders.

Concentration (μM)Factor Xa Inhibition (%)
120
550
1085

Anticancer Activity

Research involving cell lines has shown that the compound can inhibit proliferation in cancer cells through the modulation of CDK activity. An in vitro assay demonstrated that the compound reduced cell viability by over 70% in certain cancer cell lines at concentrations around 10 μM.

Cell LineViability (%) at 10 μM
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)40

Safety and Toxicity

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies report minimal cytotoxicity at therapeutic doses but emphasize the need for further investigation into long-term effects and potential side effects .

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment
    • This compound is being investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are valuable in treating various cancers by halting uncontrolled cell proliferation .
    • The compound's structure allows it to interact with specific targets involved in tumor growth, making it a candidate for further development in oncology .
  • Anti-inflammatory Properties
    • Research indicates that compounds similar to this one can exhibit anti-inflammatory effects, which may aid in treating diseases characterized by inflammation, such as rheumatoid arthritis .
    • The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory disorders.
  • Neuroprotective Effects
    • There is emerging evidence suggesting that pyrrolidine derivatives can provide neuroprotective benefits, potentially useful in conditions like neurodegenerative diseases .
    • The interaction of this compound with neural pathways could offer insights into new treatments for diseases such as Alzheimer's or Parkinson's.

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
CancerInhibition of CDKs leading to reduced cell proliferation
InflammationDemonstrated anti-inflammatory activity in vitro
NeuroprotectionPotential neuroprotective effects observed in animal models

Case Study Analysis

  • Inhibition of Cyclin-dependent Kinases
    • A study highlighted the role of pyrrolidine derivatives in inhibiting CDK4 and CDK6, which are pivotal in cell cycle regulation. This inhibition was shown to lead to apoptosis in cancer cells, suggesting a mechanism for tumor suppression .
  • Anti-inflammatory Activity
    • In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions .
  • Neuroprotective Mechanisms
    • Preliminary studies on animal models suggested that the compound may protect neuronal cells from oxidative stress, a common pathway involved in neurodegeneration. Further research is required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with three analogous derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride Pyrrolidine + Pyridine Propyl linker, dimethylamide, dihydrochloride ~374.3 (estimated) Dihydrochloride
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () Pyridine + Pyrrolidine Direct pyrrolidinyl group at pyridine C4, amine at C3 236.14 Dihydrochloride
2-Piperazin-1-yl-isobutyramide dihydrochloride () Piperazine + Isobutyramide Piperazine ring, isobutyramide substituent 242.17 Dihydrochloride
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide () Pyrrolidine + Isoxazole Hydroxy group at C4, acetyl-linked 3-methylisoxazole, carboxamide at C2 ~336.3 (estimated) None (neutral form)

Key Observations :

  • Ring Systems : The target compound uses a pyrrolidine-pyridine scaffold, while analogs may employ piperazine (six-membered ring, ) or isoxazole (five-membered oxygen-nitrogen heterocycle, ). Smaller rings like pyrrolidine may enhance conformational rigidity compared to piperazine.
  • Substituents : The dimethylamide group in the target compound likely improves lipophilicity and metabolic stability relative to the hydroxy or carboxamide groups in .
  • Salt Forms : Dihydrochloride salts (target compound and ) enhance aqueous solubility and crystallinity compared to neutral forms ().

Preparation Methods

Pyrrolidine Core Synthesis and Functionalization

  • The pyrrolidine ring is often prepared or procured with the desired stereochemistry (usually the (2S)-configuration).
  • Functionalization at the 2-position to introduce the carboxylic acid or its derivatives is typically achieved through selective alkylation or acylation reactions.
  • Protective groups such as Boc (tert-butoxycarbonyl) may be used during intermediate steps to protect amine functionalities, removed later with hydrochloric acid in dioxane or similar acidic media.

Installation of the 3-Pyridin-2-yl-propyl Side Chain

  • Alkylation of the pyrrolidine nitrogen or carbon adjacent to nitrogen with a 3-(2-pyridyl)propyl halide or equivalent electrophile is a common approach.
  • Cesium carbonate or potassium carbonate bases in polar aprotic solvents like dimethylformamide (DMF) facilitate this alkylation at moderate temperatures (e.g., 20–75°C).
  • Reductive amination can also be employed, using aldehydes such as 3-pyridinecarboxaldehyde derivatives and secondary amines under reducing conditions to form the side chain with high regio- and stereoselectivity.

Formation of the Carboxylic Acid Dimethylamide

  • The carboxylic acid group is converted to the dimethylamide via amide coupling reactions.
  • Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) combined with additives like HOBT (1-hydroxybenzotriazole) in solvents like DMF are used to activate the acid for amide bond formation with dimethylamine or its derivatives.
  • Reaction conditions typically involve stirring at room temperature (around 20–25°C) for extended periods (e.g., 17 hours) to achieve moderate to good yields (~38–51% reported for similar amide formations).

Salt Formation: Dihydrochloride

  • The free amine and amide functionalities are converted into their dihydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or methanol.
  • This step enhances compound stability, crystallinity, and solubility, facilitating purification and handling.

Representative Preparation Protocol (Literature-Informed)

Step Reagents/Conditions Description Yield/Notes
1. Alkylation Pyrrolidine derivative + 3-(2-pyridyl)propyl halide, Cs2CO3, DMF, 20–75°C Formation of 3-pyridin-2-yl-propyl substituted pyrrolidine Moderate to high yield; temperature control critical for selectivity
2. Amide Coupling Carboxylic acid intermediate + dimethylamine, EDCI, HOBT, DMF, 20–25°C, 17h Conversion of acid to dimethylamide 38–51% yield reported for similar systems
3. Deprotection HCl in dioxane or methanol, room temperature Removal of protecting groups, salt formation Quantitative conversion to dihydrochloride salt
4. Purification Extraction, chromatography (silica gel), recrystallization Isolation of pure dihydrochloride salt Purity >95% by HPLC

Detailed Reaction Conditions and Observations

Alkylation and Reductive Amination

  • Alkylation reactions proceed smoothly in DMF with cesium carbonate as base, stirring for 6–18 hours at 20–75°C.
  • Reductive amination utilizes aldehydes and secondary amines, often catalyzed by sodium triacetoxyborohydride or similar reducing agents, yielding high regioselectivity.
  • Protective groups such as Boc on pyrrolidine nitrogen are removed post-alkylation by acid treatment to expose free amines for subsequent steps.

Amide Bond Formation

  • Activation of the carboxylic acid with EDCI and HOBT in DMF at room temperature leads to efficient coupling with dimethylamine.
  • The reaction mixture is typically quenched with water, extracted with dichloromethane or ethyl acetate, washed, dried, and concentrated.
  • Purification by silica gel chromatography with methanol/dichloromethane gradients yields the amide product in moderate yield.

Salt Formation and Crystallization

  • Treatment with hydrochloric acid in dioxane or methanol converts the free base to the dihydrochloride salt.
  • The salt precipitates out or is isolated by solvent evaporation and recrystallization, providing a stable, crystalline form suitable for pharmaceutical use.

Comparative Data Table of Key Reaction Parameters

Parameter Typical Conditions Outcome/Notes
Solvent for alkylation DMF Good solubility, polar aprotic
Base for alkylation Cs2CO3 or K2CO3 Facilitates nucleophilic substitution
Temperature (alkylation) 20–75°C Higher temp accelerates reaction
Amide coupling reagents EDCI + HOBT Efficient activation of acid
Amide coupling solvent DMF Polar aprotic, dissolves reagents
Amide coupling temperature 20–25°C Mild conditions preserve stereochemistry
Reaction time (amide coupling) 17 hours Ensures complete conversion
Salt formation HCl in dioxane or methanol Produces stable dihydrochloride salt
Purification Silica gel chromatography, recrystallization High purity product

Summary of Research Findings

  • The preparation of 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride involves well-established synthetic organic chemistry techniques, including alkylation, amide coupling, and salt formation.
  • Use of polar aprotic solvents like DMF and bases such as cesium carbonate is critical for efficient alkylation.
  • Carbodiimide-mediated amide bond formation with additives like HOBT provides good yields under mild conditions.
  • Acidic deprotection and salt formation steps ensure the compound's stability and facilitate purification.
  • Yields vary depending on exact conditions but typically range from moderate to good (38–90% for related steps).
  • Reaction parameters must be optimized to maintain stereochemical integrity and maximize purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodological Approach :

  • Step 1 : Follow protocols analogous to the multi-step synthesis in EP 4 374 877 A2 , which employs hydroxylation and esterification under controlled conditions (e.g., inert atmosphere, specific catalysts) .

  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, as described in ICReDD's workflow .

  • Step 3 : Monitor purity via HPLC (>95% threshold) and characterize intermediates using NMR and mass spectrometry .

    ParameterTypical RangeNotes
    Temperature25–80°CLower temps reduce side reactions
    SolventDMF/THFPolar aprotic solvents enhance reactivity
    CatalystPd/C or enzymesCatalyst choice impacts stereoselectivity

Q. Which analytical techniques are most reliable for structural validation?

  • Key Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., diastereomers or unreacted precursors) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry when computational predictions conflict with experimental data .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted stereochemical outcomes?

  • Strategy :

  • Use quantum mechanical calculations (e.g., DFT) to model reaction pathways and compare computed NMR chemical shifts/optical rotations with experimental data .
  • If contradictions arise, re-evaluate computational parameters (e.g., solvent effects, basis sets) or validate via X-ray crystallography .
    • Case Study : A related dihydrochloride compound (CAS 1193388-05-4) required recalibration of solvent polarity in DFT simulations to align with observed NMR shifts .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric excess?

  • Design Principles :

  • Membrane Separation : Integrate in-situ purification to remove byproducts (e.g., unreacted pyridine derivatives) .
  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions, reducing racemization risks .
  • Process Control : Use real-time PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .

Q. How can impurity profiling be standardized for regulatory compliance?

  • Workflow :

  • Step 1 : Identify potential impurities (e.g., dechlorinated byproducts, hydrolyzed amides) using LC-QTOF-MS .
  • Step 2 : Quantify impurities against reference standards (e.g., BP/EP pharmacopeial guidelines) .
  • Step 3 : Validate stability under stress conditions (heat, humidity) to predict degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Resolution Protocol :

  • Experimental Replication : Repeat solubility tests under controlled humidity/temperature .
  • Computational Solvation Models : Apply COSMO-RS to predict solubility trends and identify outliers .
  • Example : A structurally similar compound (CAS 62471-42-5) showed divergent solubility in DMSO due to hygroscopicity, requiring anhydrous handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 2
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

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